Vasoactive intestinal contractor

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C116H161N27O32S4 |

|---|---|

分子量 |

2573.9 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1 |

InChIキー |

SNFRCIMVSJSLQM-VEBUDHBYSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vasoactive Intestinal Contractor (VIC) Peptide: Sequence, Structure, and Signaling

This guide provides a comprehensive overview of the this compound (VIC) peptide, a member of the endothelin family. It details its amino acid sequence, structural characteristics, and the signaling pathways it activates. This document also outlines key experimental protocols relevant to the study of VIC.

This compound (VIC) Peptide Sequence

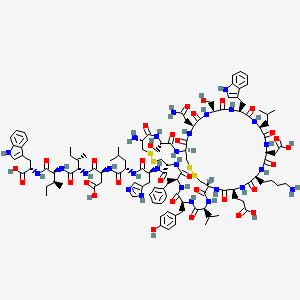

This compound is a 21-amino acid peptide. Its primary structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| One-Letter Sequence | CSCNSWLDKECVYFCHLDIIW |

| Three-Letter Sequence | H-Cys-Ser-Cys-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH |

| Disulfide Bridges | Cys1-Cys15, Cys3-Cys11 |

| Molecular Formula | C₁₁₆H₁₆₁N₂₇O₃₂S₄ |

| Molecular Weight | 2574.0 g/mol |

This compound (VIC) Peptide Structure

The three-dimensional structure of this compound (VIC) has been investigated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. While a high-resolution crystal structure is not currently available in public databases, NMR studies in a 50/50 acetonitrile/water mixture have revealed significant structural features.

The key finding from these studies is the presence of a stable helical segment spanning residues 9 to 15. This helical conformation is stabilized by at least three hydrogen bonds, as determined by kinetic exchange studies of the amide protons. The remainder of the peptide is thought to adopt a more flexible conformation in solution. The structure of VIC is often compared to other members of the endothelin family, such as endothelin-1 (B181129), and sarafotoxin-S6b, which share structural similarities.

Signaling Pathway of this compound (VIC)

This compound (VIC) is a member of the endothelin peptide family and exerts its biological effects by activating endothelin receptors. Specifically, studies have shown that VIC shares a common receptor with endothelin-1 (ET-1).[1] This interaction triggers a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological responses.[1]

The binding of VIC to the endothelin receptor, a G-protein coupled receptor (GPCR), initiates the signaling pathway. This activation leads to the dissociation of the Gαq subunit from the receptor. Gαq, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of VIC and endothelin-1 signaling and is responsible for many of their physiological effects, including smooth muscle contraction.[1][3]

VIC Signaling Pathway

Experimental Protocols

Peptide Structure Determination by NMR Spectroscopy

The determination of the three-dimensional structure of VIC in solution is typically achieved using two-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology:

-

Sample Preparation: A solution of the synthetic VIC peptide is prepared in a suitable solvent system, such as a 50/50 acetonitrile/water mixture, to mimic a membrane-like environment.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

-

Resonance Assignment: The collected spectra are analyzed to assign all proton resonances to specific amino acids in the VIC sequence.

-

Structure Calculation: The distance constraints obtained from NOESY experiments are used as input for molecular dynamics and energy minimization algorithms to calculate a set of low-energy structures that are consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to ensure they are stereochemically sound and consistent with the NMR data.

NMR Structure Determination Workflow

Intracellular Calcium Mobilization Assay

To investigate the functional activity of VIC and its ability to stimulate intracellular calcium release, a calcium mobilization assay is employed. This is often performed using cultured cells that endogenously or recombinantly express endothelin receptors.[1]

Methodology:

-

Cell Culture: Swiss 3T3 cells, or another suitable cell line expressing endothelin receptors, are cultured in appropriate media until they reach a suitable confluency.[1]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.[1]

-

Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer or a fluorescence plate reader at excitation wavelengths appropriate for the bound and unbound forms of the dye.

-

VIC Stimulation: A solution of VIC peptide is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in the ratio of fluorescence at the two wavelengths indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is used to quantify the extent and kinetics of the calcium mobilization response to VIC stimulation. Dose-response curves can be generated by testing a range of VIC concentrations.

Calcium Mobilization Assay Workflow

Receptor Binding Assay

Competitive radioligand binding assays are used to determine the affinity of VIC for the endothelin receptor and to confirm that it shares a binding site with ET-1.[1]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express endothelin receptors.

-

Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand, such as ¹²⁵I-ET-1.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled VIC peptide.

-

Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification of Binding: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (VIC). The IC₅₀ value (the concentration of VIC that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki) of VIC for the receptor.

Receptor Binding Assay Workflow

References

- 1. This compound, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Vasoactive Intestinal Contractor (VIC)/Endothelin-2: An In-depth Technical Guide to its Physiological Role in the Gut

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), the murine ortholog of human Endothelin-2 (ET-2), is a potent 21-amino acid peptide belonging to the endothelin family.[1][2] Initially identified by its powerful contractile effect on intestinal smooth muscle, VIC/ET-2 is now recognized as a key local regulator of gastrointestinal function.[1][3] Unlike the more extensively studied Endothelin-1 (ET-1), VIC/ET-2 exhibits a distinct expression pattern and physiological role within the gut, suggesting it is not merely a redundant isoform but a peptide with specific functions.[4][5] Gene expression of VIC is particularly high in the intestine, ovary, and uterus.[6] This technical guide provides a comprehensive overview of the physiological role of VIC/ET-2 in the gut, detailing its signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.

Data Presentation: Quantitative Effects of VIC/ET-2 on Intestinal Smooth Muscle

The contractile response of intestinal smooth muscle to VIC/ET-2 has been quantified in several studies. The following table summarizes key dose-response data, providing a basis for comparative analysis.

| Agonist | Intestinal Segment | Parameter | Value | Reference |

| Endothelin-2 (ET-2) | Mouse Proximal Colon | pEC₅₀ | 8.8 ± 0.09 | [7] |

| Eₘₐₓ (g) | 1.15 ± 0.07 (at 100 nM) | [7] | ||

| Endothelin-2 (ET-2) | Mouse Distal Colon | pEC₅₀ | 9.08 ± 0.07 | [7] |

| Eₘₐₓ (g) | 1.18 ± 0.05 (at 100 nM) | [7] | ||

| Endothelin-1 (ET-1) | Guinea Pig Ileum | ED₅₀ (M) | 4.2 ± 1.3 x 10⁻⁹ | [6] |

| Endothelin-1 (ET-1) | Mouse Proximal Colon | pEC₅₀ | 9.20 ± 0.09 | [7] |

| Eₘₐₓ (g) | 1.24 ± 0.08 (at 100 nM) | [7] | ||

| Endothelin-1 (ET-1) | Mouse Distal Colon | pEC₅₀ | 9.16 ± 0.09 | [7] |

| Eₘₐₓ (g) | 1.36 ± 0.14 (at 100 nM) | [7] | ||

| Endothelin-3 (ET-3) | Mouse Proximal Colon | pEC₅₀ | 7.33 ± 0.19 | [7] |

| Eₘₐₓ (g) | 0.92 ± 0.2 (at 300 nM) | [7] | ||

| Endothelin-3 (ET-3) | Mouse Distal Colon | pEC₅₀ | 7.9 ± 0.25 | [7] |

| Eₘₐₓ (g) | 1.91 ± 0.26 (at 300 nM) | [7] |

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum response achievable by an agonist.

Signaling Pathways of VIC/ET-2 in the Gut

VIC/ET-2 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the Endothelin A receptor (ETₐ) and the Endothelin B receptor (ETₑ).[8][9] Both receptors are expressed in the gastrointestinal tract, with ETₐ receptors predominantly found on smooth muscle cells and ETₑ receptors located on various cell types including endothelial and renal epithelial cells.[9] The binding of VIC/ET-2 to these receptors initiates a cascade of intracellular events, primarily through the Gαq signaling pathway.

Upon activation of ETₐ and ETₑ receptors by VIC/ET-2, the associated Gαq protein stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular calcium concentration is a primary driver of smooth muscle contraction.[6] Simultaneously, DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which further modulates the contractile response and other cellular processes.[12][13]

Experimental Protocols

The study of VIC/ET-2 in the gut employs a variety of molecular and physiological techniques. Below are detailed methodologies for key experiments.

In Vitro Intestinal Smooth Muscle Contraction Assay

This assay is fundamental for characterizing the contractile effects of VIC/ET-2 on intestinal tissue.

Methodology:

-

Tissue Preparation: Euthanize a mouse via an approved method and immediately dissect the desired intestinal segment (e.g., proximal or distal colon).[7] Place the tissue in ice-cold Krebs-Ringer bicarbonate solution. Gently remove the luminal contents.

-

Mounting: Cut longitudinal muscle strips (approximately 1 cm in length) and mount them in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[7]

-

Equilibration: Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[7]

-

Agonist Addition: Construct a cumulative concentration-response curve by adding VIC/ET-2 in increasing concentrations (e.g., from 0.01 nM to 0.3 µM) to the organ bath.[7]

-

Recording: Record the contractile responses using an isometric force transducer connected to a data acquisition system.

-

Data Analysis: Measure the peak tension at each concentration and normalize to the maximum response. Calculate the pEC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

Immunohistochemistry for VIC/ET-2 Localization

This technique is used to visualize the distribution of VIC/ET-2 within the intestinal tissue.

Methodology:

-

Tissue Fixation and Processing: Following euthanasia, perfuse the mouse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).[14] Dissect the intestine, flush with PBS, and fix in 4% PFA for 4-24 hours at 4°C.[14] Subsequently, cryoprotect the tissue by incubating in 30% sucrose (B13894) solution overnight.[14]

-

Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.[14] Cut 5-20 µm thick sections using a cryostat and mount them on slides.[14]

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (method depends on the antibody).

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

-

Incubate with a primary antibody against ET-2 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount coverslips and visualize the staining using a fluorescence or confocal microscope.

Quantitative PCR (qPCR) for VIC/ET-2 Gene Expression

qPCR is employed to quantify the mRNA levels of VIC/ET-2 in different intestinal regions or under various experimental conditions.

Methodology:

-

RNA Extraction: Isolate total RNA from homogenized intestinal tissue samples using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the VIC/ET-2 gene (Edn2), a fluorescent probe (e.g., TaqMan), and qPCR master mix.[15]

-

Thermocycling: Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH) and calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound (VIC)/Endothelin-2 is a critical, locally acting peptide in the gastrointestinal tract with potent effects on smooth muscle contractility and a likely role in maintaining the structural integrity of the intestinal wall. Its signaling through the ETₐ and ETₑ receptors and the subsequent Gαq-PLC-IP₃/DAG pathway provides clear targets for pharmacological intervention. The experimental protocols outlined in this guide offer a robust framework for further investigation into the nuanced physiological and pathophysiological roles of VIC/ET-2 in the gut. A deeper understanding of this peptide's function holds promise for the development of novel therapeutics for gastrointestinal motility disorders and other related conditions.

References

- 1. Endothelin-1, -2 and -3 directly and big-endothelin-1 indirectly elicit an abdominal constriction response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prepro this compound (VIC)/endothelin-2 gene (EDN2): structure, evolution, production, and embryonic expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound (VIC)/mouse ET-2 and VIC receptor: biological activity, gene expression, and specific receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential expression of endothelin-2 along the mouse intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of intestinal smooth muscle responses and binding sites for endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of endothelin receptors-mediated contraction in the mouse isolated proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. google.com [google.com]

- 12. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]

- 15. Quantification and characterization of mouse and human tissue-resident microbiota by qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Vasoactive Intestinal Contractor (EDN1) Gene Expression and Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), more commonly known as Endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor peptide with a pivotal role in a multitude of physiological and pathophysiological processes. Encoded by the EDN1 gene, the expression of this peptide is meticulously regulated at the transcriptional and post-transcriptional levels. Dysregulation of EDN1 gene expression is implicated in various cardiovascular, renal, and proliferative diseases, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms governing EDN1 gene expression and its regulation, with a focus on quantitative data, experimental methodologies, and signaling pathways.

I. Regulation of EDN1 Gene Transcription

The transcription of the EDN1 gene is a complex process orchestrated by a cohort of transcription factors that bind to specific cis-acting elements within the gene's promoter and enhancer regions. The interplay of these factors in response to various stimuli dictates the rate of EDN1 mRNA synthesis.

Key Transcription Factors and Cis-Acting Elements

The promoter region of the EDN1 gene harbors several conserved binding sites for transcription factors that are crucial for both basal and inducible gene expression. These include a TATA box, a CAAT box, and response elements for factors such as Activator Protein-1 (AP-1), Hypoxia-Inducible Factor-1 (HIF-1), GATA binding proteins, Nuclear Factor-kappa B (NF-κB), and Forkhead box protein O1 (FOXO1).[1]

Table 1: Key Transcription Factors and Their Binding Sites in the EDN1 Promoter

| Transcription Factor | Binding Site/Element | Functional Role in EDN1 Expression |

| Vascular endothelial zinc finger 1 (Vezf1) | -55 bp region | Contributes to endothelial cell-specific expression. |

| Activator Protein-1 (AP-1) | AP-1 consensus sequence | Essential for basal and induced expression; cooperates with other factors.[2] |

| Hypoxia-Inducible Factor-1 (HIF-1) | HIF-1 binding site | Mediates upregulation of EDN1 in response to hypoxia.[2] |

| GATA-2 | GATA binding site | Crucial for stabilizing HIF-1 binding and responding to hypoxic stimuli.[2] |

| Nuclear Factor-kappa B (NF-κB) | NF-κB binding site | Activates EDN1 transcription in response to inflammatory signals. |

| Peroxisome proliferator-activated receptor γ (PPARγ) | rs397751713 region | Acts as a key regulator of EDN1 expression. |

| Krüppel-Like Factor 4 (KLF4) | rs397751713 region | Regulates EDN1 production in a cell-dependent manner. |

| Vitamin D receptor (VDR) | rs2859338 region | Influences EDN1 production. |

| CCAAT/enhancer-binding protein beta (CEBPB) | Enhancer region | Modulates EDN1 expression in vascular smooth muscle cells. |

| POU class 2 homeobox 2 (POU2F2) | Enhancer region | Works with CEBPB to regulate EDN1 expression. |

II. Signaling Pathways Modulating EDN1 Expression

Several signaling pathways converge on the EDN1 promoter to modulate its transcriptional activity. These pathways are activated by a diverse array of stimuli, including growth factors, cytokines, and mechanical forces.

Transforming Growth Factor-β (TGF-β) Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a significant regulator of EDN1 expression. TGF-β induces EDN1 transcription through the activation of the Smad signaling cascade. This process involves the functional cooperation between Smad proteins and the AP-1 transcription factor.[3]

Caption: TGF-β signaling pathway leading to EDN1 gene transcription.

Endothelin-1 Signaling Pathway

Endothelin-1 itself can influence cellular processes through a complex signaling network upon binding to its receptors, ETA and ETB. This signaling involves G-protein activation and downstream effectors like MAP kinases, ultimately impacting processes such as cell proliferation and survival.

Caption: Simplified Endothelin-1 signaling pathway.

III. Quantitative Analysis of EDN1 Gene Expression

The expression of the EDN1 gene is dynamically regulated by various physiological and pathological stimuli. Quantitative analysis of EDN1 mRNA levels provides valuable insights into its role in different contexts.

Table 2: Quantitative Changes in EDN1 Gene Expression Under Various Conditions

| Condition | Cell/Tissue Type | Fold Change in EDN1 mRNA | Reference |

| Hypoxia (1% O2, 4h) | Human Microglial Cells (HMC3) | 5.0-fold increase | [4] |

| Normobaric Hypoxia (10% O2, 48h) | Rat Lung | 2-fold increase | [5] |

| Normobaric Hypoxia (10% O2, 48h) | Rat Right Atrium | 2-fold increase | [5] |

| Monocrotaline Treatment (Day 5) | Rat Lung Tissue | 4.19 ± 1.84 vs. 1 ± 0.20 (control) | [6] |

| Diabetes | Human Retina | Significant increase (p < 0.05) | [7] |

| Preeclampsia | Trophoblastic cells | Increased expression compared to normal | [8] |

| Acute Myocardial Infarction | Patients | Significantly increased | [9] |

IV. Experimental Protocols for Studying EDN1 Gene Regulation

A variety of molecular biology techniques are employed to investigate the regulation of EDN1 gene expression. Detailed methodologies for key experiments are provided below.

A. Quantitative Real-Time PCR (qRT-PCR) for EDN1 mRNA Quantification

This protocol allows for the sensitive and specific quantification of EDN1 mRNA levels.

1. RNA Isolation:

-

Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a commercial kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, EDN1-specific primers, and a SYBR Green or TaqMan-based master mix.

-

Perform the real-time PCR reaction using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5-10 minutes.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing/Extension: 58-60°C for 30-60 seconds.

-

-

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

-

Quantify relative EDN1 expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[10][11]

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

B. Promoter Activity Assay using Luciferase Reporter

This assay is used to identify and characterize regulatory elements within the EDN1 promoter.

1. Plasmid Construction:

-

Clone the EDN1 promoter region of interest upstream of a luciferase reporter gene in an appropriate expression vector.

-

Generate various deletion or mutation constructs to map specific regulatory elements.

2. Cell Transfection:

-

Transfect the promoter-reporter constructs into a suitable cell line (e.g., endothelial cells) using a method like calcium phosphate (B84403) precipitation or lipofection.

-

Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[12]

3. Cell Lysis and Luciferase Assay:

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.[13][14]

4. Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Compare the activity of different promoter constructs to identify key regulatory regions.

Caption: Workflow for a luciferase reporter assay.

V. Conclusion

The regulation of this compound (EDN1) gene expression is a tightly controlled process involving a complex interplay of transcription factors, signaling pathways, and external stimuli. Understanding these regulatory mechanisms is paramount for elucidating the role of ET-1 in health and disease and for the development of novel therapeutic strategies targeting this critical pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulation of the endothelin-1 gene by hypoxia. Contributions of hypoxia-inducible factor-1, activator protein-1, GATA-2, AND p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-beta induces endothelin-1 expression through activation of the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Normobaric hypoxia stimulates endothelin-1 gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Expression of Endothelin-1 and Endothelin Receptor A on Monocrotaline-Induced Pulmonary Hypertension in Rats After Bosentan Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Tissue expression of EDN1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Frontiers | Targeting the Endothelin-1 Receptors Curtails Tumor Growth and Angiogenesis in Multiple Myeloma [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

- 13. opentrons.com [opentrons.com]

- 14. assaygenie.com [assaygenie.com]

Vasoactive Intestinal Contractor (VIC): A Technical Guide to its Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Contractor (VIC) is a peptide belonging to the endothelin family, exerting its biological effects through shared receptors with endothelin-1 (B181129) (ET-1).[1] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by VIC. It details the methodologies for key experiments used to elucidate these pathways and presents available data on its biological activity. While direct quantitative data for VIC is limited in publicly available literature, its functional equivalence to ET-1 in specific assays allows for a well-supported understanding of its signaling mechanisms.[1] This guide will therefore leverage the extensive knowledge of endothelin signaling to delineate the pathways activated by VIC.

Introduction to this compound (VIC)

This compound is a potent bioactive peptide that plays a role in various physiological processes, including smooth muscle contraction and mitogenesis.[1][2] Structurally and functionally, VIC is classified as an endothelin-like peptide.[3][4] Research has demonstrated that VIC shares common receptors with ET-1, a well-characterized vasoconstrictor and mitogen.[1] This shared receptor interaction is the foundation for understanding the intracellular signaling cascades initiated by VIC. The primary effects observed upon VIC stimulation are a rapid increase in intracellular calcium concentration ([Ca²⁺]i) and the promotion of DNA synthesis, leading to cell proliferation.[1]

Receptor Interaction and Initial Signaling Events

VIC elicits its cellular effects by binding to endothelin receptors, which are G-protein coupled receptors (GPCRs).[3][5] Specifically, evidence points to VIC interacting with the same receptors as ET-1.[1] The endothelin receptor family consists of two main subtypes, ETA and ETB, which are coupled to the Gq/11 family of G-proteins.[3][6]

Key Receptor Interaction Data:

While precise IC50 and EC50 values for VIC are not extensively reported, a key study demonstrated its potency relative to ET-1.

| Parameter | Cell Line | Observation | Reference |

| ¹²⁵I-ET-1 Displacement | Swiss 3T3 cells | VIC was as potent as ET-1 in displacing the binding of ¹²⁵I-ET-1. | [1] |

| Mitogenesis Stimulation | Swiss 3T3 cells | VIC was as potent as ET-1 in stimulating mitogenesis. | [1] |

This qualitative data strongly suggests that VIC's binding affinity and mitogenic efficacy are comparable to those of ET-1.

Core Signaling Pathways Activated by VIC

The binding of VIC to endothelin receptors triggers a well-established signaling cascade, primarily through the activation of the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][7][8]

Calcium Mobilization Pathway

The generation of IP₃ is a critical event in VIC signaling. IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7][9] This rapid increase in intracellular calcium concentration is a hallmark of VIC stimulation and mediates many of its acute physiological effects, such as smooth muscle contraction.[1]

Figure 1. VIC-induced calcium mobilization pathway.

Mitogenic Signaling Pathway

The stimulation of DNA synthesis by VIC indicates the activation of mitogenic signaling pathways.[1] While the precise downstream effectors for VIC have not been fully elucidated, the mitogenic signaling of ET-1, which acts through the same receptors, often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[8] The DAG produced alongside IP₃ activates Protein Kinase C (PKC), which can, in turn, activate the Raf-MEK-ERK pathway, leading to the phosphorylation of transcription factors that promote cell cycle progression and DNA synthesis.

Figure 2. Presumed mitogenic signaling pathway activated by VIC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the signaling pathways of VIC and other endothelin-like peptides.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to VIC stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Swiss 3T3 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

VIC peptide stock solution

-

Fluorescence plate reader or microscope with dual excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Culture: Plate Swiss 3T3 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add VIC at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in [Ca²⁺]i.

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio from baseline for each concentration of VIC.

-

Plot the peak change in fluorescence ratio against the log of the VIC concentration to determine the EC50 value.

-

Figure 3. Experimental workflow for the intracellular calcium mobilization assay.

DNA Synthesis Assay by [³H]Thymidine Incorporation

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA in response to VIC.

Materials:

-

Swiss 3T3 cells

-

DMEM with 0.5% FBS (serum-starvation medium)

-

[³H]Thymidine

-

VIC peptide stock solution

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Synchronization:

-

Plate Swiss 3T3 cells in a 24-well plate.

-

Once the cells reach confluency, replace the growth medium with serum-starvation medium (DMEM with 0.5% FBS) and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

-

Stimulation:

-

Add VIC at various concentrations to the synchronized cells and incubate for 18-24 hours.

-

-

Radiolabeling:

-

Add [³H]thymidine (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.

-

-

Harvesting and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

-

-

Lysis and Counting:

-

Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the counts per minute (CPM) against the log of the VIC concentration to determine the EC50 for DNA synthesis.

-

Figure 4. Experimental workflow for the DNA synthesis assay.

Conclusion and Future Directions

This compound is a potent, endothelin-like peptide that activates cellular signaling pathways leading to calcium mobilization and mitogenesis. Its interaction with endothelin receptors places it within a well-understood signaling framework involving Gq/11, PLC, IP₃, and potentially the MAPK/ERK cascade. While the qualitative data strongly supports its role as a functional equivalent to ET-1 in certain contexts, there is a clear need for further research to establish precise quantitative parameters for its activity, including receptor binding affinities (IC50) and functional potencies (EC50) for its various cellular effects. Future studies should also focus on delineating the specific downstream effectors of VIC-activated pathways to provide a more complete picture of its biological functions and to explore its potential as a therapeutic target in relevant disease models.

References

- 1. This compound, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the G protein Gq/11 through tyrosine phosphorylation of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Signaling Regulates Valvular Interstitial Cell Alignment and Myofibroblast Activation in Fast-relaxing Boronate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Vasoactive Intestinal Peptide (VIP) and its Effects on Smooth Muscle Cells: A Technical Guide

An important clarification regarding the terminology: The term "Vasoactive Intestinal Contractor" does not correspond to a recognized peptide in the scientific literature. The vast body of research refers to Vasoactive Intestinal Peptide (VIP) , which is a member of the glucagon/secretin superfamily.[1] Contrary to what the term "contractor" might imply, VIP predominantly functions as a potent relaxant of smooth muscle in various tissues, including the gastrointestinal tract, blood vessels, and airways.[1][2] This guide will, therefore, focus on the well-documented effects of Vasoactive Intestinal Peptide (VIP) on smooth muscle cells.

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in regulating smooth muscle tone.[1] Its physiological effects are mediated through G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors.[1] The interaction of VIP with these receptors initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle relaxation.

Quantitative Data on VIP-Mediated Effects in Smooth Muscle Cells

The following table summarizes the quantitative data from various studies on the effects of VIP on smooth muscle cells, including its binding affinity to receptors and its potency in inducing a physiological response.

| Parameter | Tissue/Cell Type | Species | Value | Reference |

| EC50 for Relaxation | Gastric Antrum Smooth Muscle Cells | Human | 0.53 ± 0.17 nmol/L | [2] |

| Gastric Fundus Smooth Muscle Cells | Human | 3.4 ± 1.4 nmol/L | [2] | |

| Ileal Circular Smooth Muscle Cells (Control) | Guinea Pig | 50 pM | [3] | |

| Ileal Circular Smooth Muscle Cells (after distension) | Guinea Pig | 10 nM | [3] | |

| Receptor Binding Affinity (Kd) | Aortic Vascular Smooth Muscle Cells (High-affinity site) | Rat | ~8 x 10-9 M | [4] |

| Aortic Vascular Smooth Muscle Cells (Low-affinity site) | Rat | ~4 x 10-8 M | [4] | |

| Maximal Binding Capacity (Bmax) | Aortic Vascular Smooth Muscle Cells (High-affinity site) | Rat | ~60,000 sites/cell | [4] |

| Aortic Vascular Smooth Muscle Cells (Low-affinity site) | Rat | ~140,000 sites/cell | [4] |

Signaling Pathways of VIP in Smooth Muscle Cells

The binding of VIP to its receptors (VPAC1 and VPAC2) on the surface of smooth muscle cells triggers a G-protein-mediated signaling cascade.[1] This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in smooth muscle relaxation. The key mechanisms include the inhibition of myosin light chain kinase (MLCK) and the modulation of intracellular calcium concentrations.[6]

In some tissues, VIP-mediated relaxation may also involve the nitric oxide (NO)/cyclic GMP (cGMP) pathway.[7]

References

- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 2. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of vasoactive intestinal polypeptide in the adaptation of intestinal smooth muscle cells to mechanical distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional receptors for vasoactive intestinal peptide in cultured vascular smooth muscle cells from rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Vasoactive Intestinal Contractor in Gastrointestinal Pathophysiology: A Technical Guide

Foreword

This technical guide provides a comprehensive overview of the role of Vasoactive Intestinal Contractor (VIC) and the broader endothelin system in the pathophysiology of the gastrointestinal (GI) tract. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the molecular mechanisms, physiological functions, and pathological implications of this potent peptide family. Particular emphasis is placed on signaling pathways, quantitative effects on smooth muscle contractility, and detailed experimental methodologies.

Introduction to this compound (VIC) and the Endothelin System

This compound (VIC) is a peptide that belongs to the endothelin family, a group of potent vasoactive and mitogenic peptides. The endothelin family consists of three main isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3), all of which are 21-amino acid peptides.[1][2][3] VIC is structurally and functionally related to these peptides, particularly ET-1, and has been shown to share a common receptor and stimulate similar downstream cellular events such as calcium mobilization and DNA synthesis in certain cell types.[4]

While specific research on VIC in the gastrointestinal tract is limited, the well-characterized roles of the endothelin system provide a strong framework for understanding its potential functions. The endothelin system, including its peptides, receptors (ETA and ETB), and the endothelin-converting enzyme (ECE), is present and active throughout the GI tract.[1][5] This system is a key regulator of diverse physiological processes, including gut motility, secretion, blood flow, and inflammation.[6][7][8] Dysregulation of the endothelin system has been implicated in the pathogenesis of significant GI disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[6][7]

The Endothelin System: Components and Localization in the GI Tract

The biological effects of endothelins are mediated by two main G protein-coupled receptors: the ETA receptor and the ETB receptor.[2][9] ETA receptors have a higher affinity for ET-1 and ET-2, while ETB receptors bind all three isoforms (ET-1, ET-2, and ET-3) with equal affinity.[2][9] The distribution of these components is widespread throughout the layers of the gut wall:

-

Epithelium: Intestinal epithelial cells can produce ET-1 and ET-2.[1][9]

-

Smooth Muscle: Both circular and longitudinal smooth muscle layers express endothelin receptors, which are crucial for mediating the contractile effects of these peptides.[2][5]

-

Enteric Nervous System: Endothelin receptors are found on enteric neurons, suggesting a role in modulating neurotransmission.[1][10]

-

Immune Cells: Macrophages and mast cells within the lamina propria can produce and respond to endothelins, linking this system to mucosal immune responses.[1][11]

-

Vasculature: Endothelial cells of the gut vasculature are a primary source of ET-1, which regulates local blood flow.[1]

Signaling Pathways of Endothelin Receptors

Upon binding of an endothelin peptide, such as VIC or ET-1, to its receptor (ETA or ETB), a cascade of intracellular signaling events is initiated. These pathways are critical to the physiological and pathophysiological actions of the endothelin system in the gut. The primary signaling pathway involves the activation of G proteins, leading to intracellular calcium mobilization and protein kinase C activation, which are central to smooth muscle contraction.

Caption: Endothelin receptor signaling cascade leading to cellular responses.

Role in Gastrointestinal Pathophysiology

Dysregulation of the endothelin system is a significant contributor to several gastrointestinal diseases.

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, there is an upregulation of ET-1 production and ETA receptor activation in the inflamed intestinal tissue.[6][7] This contributes to the pathology in several ways:

-

Inflammation: ET-1 acts as a pro-inflammatory mediator, attracting and activating immune cells like neutrophils and macrophages, which in turn release inflammatory cytokines.[6][12]

-

Tissue Damage: The potent vasoconstrictive effects of ET-1 can lead to mucosal ischemia, exacerbating tissue injury.

-

Fibrosis: ET-1 can stimulate fibroblasts, contributing to the development of intestinal strictures, a common complication of chronic inflammation.[6]

Motility Disorders

The powerful contractile effect of endothelins on GI smooth muscle means that their dysregulation can lead to motility disorders.[2]

-

Hypercontractility: Overproduction of ET-1 or increased sensitivity of its receptors can lead to smooth muscle hypercontractility, which may contribute to the abdominal pain and altered bowel habits seen in conditions like IBS.[6]

-

Visceral Hypersensitivity: ET-1 can sensitize sensory nerves in the gut, lowering the threshold for pain perception.[6]

Quantitative Data on Endothelin-Mediated Contraction

The following table summarizes quantitative data on the contractile effects of endothelins on gastrointestinal smooth muscle from various studies. This data is primarily for ET-1 but is representative of the potent contractile activity of the endothelin family, to which VIC belongs.

| Peptide | Tissue Preparation | Species | Measured Effect | Potency (EC50 / pD2) | Reference |

| Endothelin-1 | Colonic Muscle Strips | Rat | Isometric Contraction | EC50: 3 nM | [13] |

| Endothelin-1 | Trout Stomach (longitudinal) | Trout | Isometric Contraction | pD2: 7.52 ± 0.06 | [14] |

| Endothelin-1 | Trout Small Intestine (proximal) | Trout | Isometric Contraction | pD2: 7.80 ± 0.10 | [14] |

| Endothelin-1 | Rat Fundus | Rat | Isometric Contraction | pD2: 7.78 ± 0.14 | [14] |

EC50: The concentration of agonist that gives half-maximal response. pD2: The negative logarithm of the EC50.

Experimental Protocols for Studying the Endothelin System

A variety of experimental techniques are employed to investigate the role of the endothelin system in the gastrointestinal tract.

In Situ Hybridization (ISH)

-

Objective: To localize the expression of specific mRNA transcripts (e.g., for prepro-endothelin, ECE, ETA, and ETB receptors) within the cellular architecture of the gut wall.

-

Methodology:

-

Tissue Preparation: Human or animal colon tissue is fixed, embedded in paraffin, and sectioned.

-

Probe Preparation: Radiolabeled (e.g., with 35S) antisense and sense RNA probes specific to the target mRNA are synthesized.

-

Hybridization: Tissue sections are incubated with the labeled probes, allowing the antisense probe to bind to the target mRNA. The sense probe is used as a negative control.

-

Washing: Non-specifically bound probes are washed away.

-

Detection: The sections are coated with a photographic emulsion and stored in the dark. The radioactive signal exposes the emulsion.

-

Analysis: After developing, the tissue is counterstained, and the distribution of silver grains under dark-field microscopy reveals the cellular location of the mRNA.[1]

-

Immunohistochemistry

-

Objective: To detect the presence and location of specific proteins (e.g., endothelin peptides, receptors) in tissue sections.

-

Methodology:

-

Tissue Preparation: Similar to ISH, tissues are fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: If necessary, epitopes are exposed using heat or enzymatic digestion.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically binds to the target protein.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (like horseradish peroxidase) or a fluorophore.

-

Detection: If an enzyme-labeled secondary antibody is used, a substrate is added that produces a colored precipitate at the site of the protein. If a fluorophore is used, the slide is viewed with a fluorescence microscope.

-

Analysis: The location and intensity of the signal indicate the distribution of the target protein.[11]

-

In Vitro Smooth Muscle Contraction Assay

-

Objective: To quantify the contractile or relaxant effect of endothelins on GI smooth muscle.

-

Methodology:

-

Tissue Dissection: A segment of intestine (e.g., colon, ileum) is removed from a laboratory animal. The smooth muscle is carefully dissected into strips, often oriented in either the circular or longitudinal axis.

-

Organ Bath Setup: The muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer, which measures changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a small amount of resting tension.

-

Drug Administration: Cumulative concentrations of an endothelin peptide (e.g., VIC, ET-1) are added to the bath.

-

Data Recording: The changes in muscle tension are recorded continuously.

-

Analysis: A concentration-response curve is generated to determine the potency (EC50) and efficacy (maximal contraction) of the peptide.[10][13]

-

Caption: Standard workflow for assessing smooth muscle contractility.

Conclusion and Future Directions

This compound, as a member of the endothelin family, is positioned within a critical signaling system in the gastrointestinal tract. While direct studies on VIC are sparse, the extensive research on ET-1 provides a robust model for its likely functions in regulating smooth muscle contractility, immune responses, and sensory nerve activation. The established role of the endothelin system in the pathophysiology of IBD and motility disorders highlights its importance as a potential therapeutic target. The development of selective endothelin receptor antagonists may offer novel therapeutic strategies for managing these complex and often debilitating gastrointestinal diseases.[6][7][8] Future research should aim to elucidate the specific expression patterns and unique functional contributions of VIC within the GI tract to differentiate its role from that of other endothelins and to explore its full potential as a target for drug development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Endothelin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. This compound, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin in the gastrointestinal tract. Presence of endothelinlike immunoreactivity, endothelin-1 messenger RNA, endothelin receptors, and pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. termedia.pl [termedia.pl]

- 7. The gastrointestinal endothelin system: receptors, cellular actions, and involvement in gastrointestinal disorders [termedia.pl]

- 8. The gastrointestinal endothelin system: receptors, cellular actions, and involvement in gastrointestinal disorders [termedia.pl]

- 9. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of endothelin receptors-mediated contraction in the mouse isolated proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunocytochemical studies on endothelin in mast cells and macrophages in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin-1 and its role in the pathogenesis of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin-1 stimulates contraction and ion transport in the rat colon: different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of trout endothelin on the motility of gastrointestinal smooth muscle from the trout and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Models for Studying Vasoactive Intestinal Contractor (VIC)/Endothelin-2 (ET-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), more commonly known as Endothelin-2 (ET-2), is a potent 21-amino acid vasoconstrictive peptide.[1][2][3] It is a member of the endothelin family, which also includes Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3).[1] ET-2 is encoded by the EDN2 gene and is expressed in various tissues, including the kidneys, intestine, heart, and uterus.[1][4] It exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[1][5][6]

Similar to ET-1, ET-2 binds to both ETA and ETB receptors with high affinity.[5] The activation of these receptors, which are primarily coupled to the Gq/11 family of G proteins, initiates a signaling cascade that leads to a variety of cellular responses.[7][8] The ET-2 system is implicated in numerous physiological processes, such as the regulation of vascular tone, ovulation, and tissue remodeling.[1][2][5][9] Its dysregulation has been linked to pathologies including cancer, heart failure, and hypertension.[1][4][5]

These application notes provide an overview of the key signaling pathways activated by ET-2 and detail protocols for robust in vitro assays essential for studying its function and for the discovery of novel therapeutic agents targeting the endothelin system.

Key Signaling Pathways of ET-2/VIC

Upon binding of ET-2 to ETA or ETB receptors, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][10] The subsequent rise in intracellular Ca2+, along with DAG-mediated activation of Protein Kinase C (PKC), leads to downstream cellular effects such as smooth muscle contraction, cell proliferation, and gene expression.[8] Studies have also shown that ET-2 can activate the MAPK pathway, which is involved in cellular processes like invasion and chemotaxis.[5]

Application Note 1: Selecting an Appropriate In Vitro Model

The choice of an in vitro model is critical for studying ET-2. The ideal model should express the target endothelin receptor (ETA and/or ETB) at physiologically relevant levels.

-

Primary Cells: Cultures of primary cells, such as human aortic smooth muscle cells, provide a model that closely mimics the in vivo environment. However, they can be difficult to source and maintain, with limited passage numbers.

-

Immortalized Cell Lines: Endogenously expressing cell lines are a reproducible and convenient alternative. For example, Swiss 3T3 fibroblasts have been used to demonstrate that VIC/ET-2 stimulates Ca2+ mobilization and DNA synthesis through a shared receptor with ET-1.[11] Various cancer cell lines, particularly from breast tumors, have been shown to upregulate ET-2 expression in hypoxic conditions, making them suitable models for studying its role in cancer progression.[1][5]

-

Recombinant Cell Lines: For high-throughput screening (HTS) and detailed pharmacological studies, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) are often engineered to overexpress a specific endothelin receptor subtype (ETA or ETB). This allows for the unambiguous study of receptor-specific signaling and compound activity.

| Model System | Receptor(s) Expressed | Common Applications | References |

| Cultured Rat Aortic Smooth Muscle Cells | ETA | Receptor Binding Assays, Vasoconstriction Studies | [5] |

| Swiss 3T3 Fibroblasts | ETA | Ca2+ Mobilization, Mitogenesis, Receptor Binding | [5][11][12] |

| Human Breast Cancer Cell Lines (e.g., HTH-K) | ETA and ETB | Hypoxia-induced survival, Chemotaxis, Invasion Assays | [5] |

| Rat Müller Cell Line (rMC-1) | ETB | Gene Expression Analysis (Reactive Gliosis) | [6] |

| Human Oviduct Tissue | ETA | Isometric Tension Experiments (Contraction) | [5] |

| Recombinant CHO or HEK293 Cells | ETA or ETB (transfected) | High-Throughput Screening, Second Messenger Assays | [7][13] |

Application Note 2: Key Functional Assays for ET-2/VIC

Several robust assays are available to quantify the activity of ET-2 and to screen for modulators of its receptors. The most common approaches focus on measuring downstream events of Gq activation.

-

Receptor Binding Assays: These assays measure the direct interaction of a ligand with the receptor. Typically, a radiolabeled ligand (e.g., [125I]-ET-1 or [125I]-ET-2) is incubated with cells or membranes expressing the receptor. Competition binding assays, where unlabeled compounds compete for binding with the radioligand, are used to determine the binding affinity (Ki) of test compounds.[5]

-

Intracellular Calcium (Ca2+) Mobilization Assays: This is the most common functional assay for Gq-coupled receptors.[7][13] It measures the transient increase in intracellular calcium concentration following receptor activation.[10] The assay uses cell-permeable fluorescent dyes (e.g., Fluo-4, Fura-2) that exhibit increased fluorescence upon binding to Ca2+.[10][13] The signal can be read in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[10]

-

Inositol Phosphate (IP) Accumulation Assays: These assays provide a direct measure of PLC activation. The activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized into other inositol phosphates.[14] Assays often quantify the accumulation of the more stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[14] Homogeneous Time-Resolved Fluorescence (HTRF) based kits are widely available for this purpose.[13][14]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring ET-2 induced calcium mobilization in a 96-well format using a fluorescent plate reader.

Materials:

-

Cells expressing ETA or ETB receptors (e.g., CHO-ETA, Swiss 3T3)

-

Black, clear-bottom 96-well microplates

-

Culture medium (e.g., F-12, DMEM)

-

Assay Buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM or similar calcium-sensitive dye

-

Pluronic F-127 (optional, aids dye loading)

-

Probenecid (optional, prevents dye extrusion)

-

ET-2 (VIC) peptide

-

Receptor antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) for validation

-

Fluorescence microplate reader with automated injection capability

Procedure:

-

Cell Seeding: Seed cells into black, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer (e.g., 25,000-50,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).

-

On the day of the assay, dilute the Fluo-4 AM stock into Assay Buffer to a final working concentration (e.g., 2-5 µM). Adding Pluronic F-127 (e.g., 0.02%) can facilitate dye loading.[15]

-

Remove culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[15][16]

-

-

Cell Washing: After incubation, gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL in each well. For antagonist studies, the antagonist is added at this stage and pre-incubated for a specified time.

-

Signal Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's injector, add 25 µL of ET-2 agonist solution (prepared at 5x the final concentration in Assay Buffer).

-

Continue to record the fluorescence signal for 60-180 seconds to capture the transient calcium peak and subsequent plateau phase.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) from baseline (F0) or as a ratio (ΔF/F0).

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).

-

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This protocol is based on a competitive immunoassay format, such as the IP-One HTRF kit, to measure IP1 accumulation.[14]

Materials:

-

Cells expressing ETA or ETB receptors

-

White, solid-bottom 96-well or 384-well microplates

-

Culture medium

-

Stimulation Buffer (provided with kit, often contains LiCl)[14]

-

IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and IP1 calibrators)[14]

-

ET-2 (VIC) peptide and test compounds

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed cells into white 96-well plates at an optimized density and incubate for 24-48 hours to form a confluent layer.

-

Cell Stimulation:

-

Remove the culture medium.

-

Add 50 µL of Stimulation Buffer (containing LiCl to inhibit IP1 degradation) with the desired concentration of ET-2 or test compound to each well.[14]

-

Include wells for a standard curve using the IP1 calibrators provided in the kit.

-

Incubate the plate for 30-60 minutes at 37°C.[14]

-

-

Lysis and Detection:

-

Add 25 µL of the IP1-d2 conjugate to each well.

-

Add 25 µL of the anti-IP1 Cryptate conjugate to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.[14]

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) x 10,000 for each well.

-

A high concentration of cellular IP1 competes with the IP1-d2 conjugate, leading to a decrease in the HTRF signal.[14]

-

Use the standard curve to convert the HTRF ratio of the unknown samples into IP1 concentrations.

-

Plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50 value.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for ET-2 reported in the literature. These values can serve as a benchmark for in vitro studies.

| Parameter | Value | Model System | Receptor Target | Reference |

| Binding Affinity (KD) | 0.1 nM | Cultured Rat Aortic Smooth Muscle Cells | ETA | [5] |

| Binding Affinity (KD) | 0.71 ± 0.17 nM | Human Aorta Tissue Sections | Not specified | [5] |

| Potency (EC50) | Similar to ET-1 | Human Isolated Oviduct (Contraction) | ETA | [5] |

Note: Pharmacological parameters such as KD and EC50 can vary significantly depending on the specific cell line, tissue, and assay conditions used. Therefore, it is crucial to determine these values empirically within your experimental system.

References

- 1. Endothelin 2 - Wikipedia [en.wikipedia.org]

- 2. Endothelin 2 – a key player in ovulation and fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelin2 Induces Expression of Genes Associated with Reactive Gliosis in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. marinbio.com [marinbio.com]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. This compound, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mobilization of intracellular calcium by endothelin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. intracellular calcium assay [protocols.io]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models of Intestinal Vasoconstriction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for commonly used animal models to study intestinal vasoconstriction. It is intended to serve as a comprehensive resource for researchers in academia and industry investigating gastrointestinal vascular physiology, pathophysiology, and the development of novel therapeutics.

Introduction to Animal Models of Intestinal Vasoconstriction

Animal models are indispensable tools for investigating the complex mechanisms underlying intestinal vasoconstriction and for the preclinical evaluation of pharmacological interventions. These models allow for the study of vascular reactivity, blood flow dynamics, and signaling pathways in a controlled physiological or pathophysiological context. The choice of model depends on the specific research question, with considerations for species, method of vasoconstriction induction, and the parameters to be measured. This guide details several robust and widely utilized models.

Ex Vivo Models of Intestinal Vasoconstriction

Ex vivo models, such as wire and pressure myography, offer a high degree of control over the experimental environment, allowing for the direct assessment of vascular reactivity in isolated intestinal arteries.

Wire Myography of Mesenteric Arteries

Wire myography is a widely used technique to assess the isometric contractile responses of small resistance arteries to various stimuli.

Experimental Protocol:

-

Animal Euthanasia and Tissue Dissection:

-

Euthanize a rat or mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perform a midline laparotomy to expose the mesenteric arcade.

-

Carefully dissect a segment of the superior mesenteric artery (second or third-order branch) and place it in cold physiological salt solution (PSS).

-

-

Vessel Mounting:

-

Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.

-

Cut a 2 mm long ring from the artery.

-

Mount the arterial ring on two tungsten wires (40 µm in diameter) in the jaws of a wire myograph chamber.

-

-

Normalization and Equilibration:

-

Stretch the vessel to a normalized internal circumference, which is calculated based on a standardized pressure of 100 mmHg. This step is crucial for comparing results between different vessels.

-

Equilibrate the mounted vessel in PSS gassed with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.

-

-

Assessment of Vasoconstriction:

-

To assess viability, contract the vessel with a high potassium solution (e.g., 60 mM KCl).

-

After washing and a return to baseline, perform cumulative concentration-response curves to vasoconstrictors such as phenylephrine, angiotensin II, or endothelin-1 (B181129).

-

Record the isometric tension generated by the arterial ring.

-

Data Presentation:

Table 1: Quantitative Data from Wire Myography Studies in Rat Mesenteric Artery.

| Agonist | Parameter | Value | Species/Strain | Reference |

| Phenylephrine | EC50 | 1.10 ± 0.14 µmol/L | Spontaneously Hypertensive Rat (SHR) | [1] |

| Phenylephrine | EC50 | 1.89 ± 0.33 µmol/L | Wistar-Kyoto Rat (WKY) | [1] |

| Norepinephrine | -log EC50 | 7.6 ± 0.8 | Rat | [2] |

| Angiotensin II | EC50 | Data not readily available in a systematic review | Mouse | [3] |

| Endothelin-1 | EC50 | Data not readily available in a systematic review | Rabbit | [4] |

EC50 represents the concentration of an agonist that produces 50% of the maximal response.

Pressure Myography of Mesenteric Arteries

Pressure myography allows for the study of vascular reactivity under more physiological conditions of controlled intraluminal pressure and flow.

Experimental Protocol:

-

Vessel Preparation:

-

Isolate a segment of the mesenteric artery as described for wire myography.

-

Cannulate both ends of the artery segment onto glass micropipettes in a pressure myograph chamber.

-

Secure the vessel onto the cannulas with sutures.

-

-

Pressurization and Equilibration:

-

Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) with PSS.

-

Equilibrate the vessel at 37°C in PSS gassed with 95% O2 / 5% CO2.

-

-

Assessment of Vasoconstriction:

-

Monitor the vessel's internal and external diameter using a video camera attached to the microscope.

-

Induce vasoconstriction by adding agonists directly to the superfusing solution.

-

Record changes in vessel diameter in response to the vasoconstrictor.

-

Data Presentation:

Table 2: Quantitative Data from Pressure Myography Studies.

| Agonist | Parameter | Value | Species/Strain | Reference |

| Phenylephrine | Constriction (% of baseline) | Concentration-dependent | Mouse | [5] |

| Angiotensin II | Constriction (% of baseline) | Concentration-dependent | Mouse | [6] |

In Vivo Models of Intestinal Vasoconstriction

In vivo models provide a more integrated physiological context, allowing for the study of intestinal vasoconstriction with intact neural and hormonal regulation.

Intravital Microscopy of Intestinal Microcirculation

Intravital microscopy enables the direct visualization and quantification of blood flow in the intestinal microcirculation of a living animal.[7][8][9]

Experimental Protocol:

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and maintain its body temperature.

-

Perform a laparotomy to expose a loop of the small intestine.

-

Exteriorize the intestinal loop onto a specially designed stage for microscopic observation, keeping the tissue moist and warm with a continuous superfusion of bicarbonate-buffered saline.

-

-

Imaging and Blood Flow Measurement:

-

Visualize the mesenteric microcirculation using a microscope equipped for intravital imaging (e.g., fluorescence microscopy).

-

Administer fluorescently labeled markers (e.g., FITC-dextran) intravenously to visualize plasma and red blood cells.

-

Record video sequences of blood flow in arterioles and venules.

-

Analyze the recorded videos to measure vessel diameter, red blood cell velocity, and calculate blood flow.

-